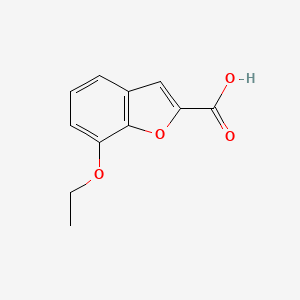

7-Ethoxybenzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJVZIUEXPTEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352958 | |

| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-61-7 | |

| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-61-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid

Abstract

7-Ethoxybenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This guide provides a comprehensive, technically detailed overview of a reliable and efficient synthetic route to this target molecule. The synthesis begins with the regioselective O-alkylation of 2,3-dihydroxybenzaldehyde to yield 3-ethoxy-2-hydroxybenzaldehyde, followed by a Darzens condensation to construct the benzofuran core and install the carboxylic acid precursor. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for the preparation of this compound.

Introduction and Strategic Overview

Benzofuran-2-carboxylic acids are privileged scaffolds found in numerous biologically active compounds and functional materials. The specific substitution pattern of this compound makes it a key intermediate for accessing more complex molecular architectures. The synthetic strategy detailed herein is designed for efficiency, high yield, and scalability. It relies on a two-step sequence that is both logical and grounded in well-established organic transformations.

The overall synthetic pathway can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Step 1: Regioselective Ethoxylation of 2,3-Dihydroxybenzaldehyde

Principle and Rationale

The synthesis commences with 2,3-dihydroxybenzaldehyde, a readily available starting material.[1] The primary challenge in this step is to selectively ethylate one of the two hydroxyl groups. The hydroxyl group at the 3-position is sterically less hindered and its corresponding phenoxide is a stronger nucleophile compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde carbonyl. This inherent difference in reactivity allows for regioselective alkylation at the 3-position under carefully controlled conditions.

Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is selected as a mild inorganic base. It is strong enough to deprotonate the more acidic 3-hydroxyl group but not so strong as to cause significant deprotonation of the less reactive 2-hydroxyl, which could lead to undesired bis-alkylation.[2] Acetone is an ideal solvent as it is polar aprotic, effectively solubilizes the reactants, and facilitates the SN2 reaction between the generated phenoxide and the ethylating agent.

Detailed Experimental Protocol

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzaldehyde (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Add 250 mL of dry acetone to the flask.

-

Stir the suspension vigorously and add ethyl iodide (17.2 g, 0.11 mol) dropwise over 15 minutes at room temperature.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.

-

Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-ethoxy-2-hydroxybenzaldehyde as a pale yellow solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Benzofuran Ring Formation via Darzens Condensation

Principle and Rationale

The formation of the benzofuran-2-carboxylate core is achieved through a Darzens condensation reaction.[3][4][5][6] This reaction involves the condensation of the aldehyde group of 3-ethoxy-2-hydroxybenzaldehyde with an α-halo ester, in this case, ethyl chloroacetate, in the presence of a base.[7][8]

The mechanism proceeds as follows:

-

The base (sodium ethoxide) deprotonates both the phenolic hydroxyl group and the α-carbon of ethyl chloroacetate, creating a resonance-stabilized enolate.

-

The enolate attacks the aldehyde carbonyl, forming a carbon-carbon bond and an alkoxide intermediate.

-

The phenoxide, generated in the first step, then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion. This step forms the furan ring and expels the chloride ion.

This tandem reaction sequence efficiently constructs the desired heterocyclic system in a single pot.

Caption: Mechanistic steps of the Darzens condensation for benzofuran synthesis.

Detailed Experimental Protocol

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in absolute ethanol (150 mL) under an inert atmosphere (N₂) in a dry 500 mL round-bottom flask. Cool the solution to 0-5°C in an ice bath.

-

To this solution, add 3-ethoxy-2-hydroxybenzaldehyde (16.6 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10°C.

-

Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 8-10 hours.

-

Quench the reaction by pouring it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, ethyl 7-ethoxybenzofuran-2-carboxylate, can be purified by column chromatography on silica gel (Eluent: 10-15% Ethyl Acetate in Hexane) to yield a pure solid.

Step 3: Saponification to the Carboxylic Acid

Principle and Rationale

The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester to the desired carboxylic acid.[9] This is achieved by treating the ester with a strong base, such as sodium hydroxide, in an aqueous-alcoholic solvent system to ensure solubility. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.

Detailed Experimental Protocol

-

Dissolve the purified ethyl 7-ethoxybenzofuran-2-carboxylate (e.g., 0.08 mol) in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).

-

Heat the mixture to reflux (approx. 80-85°C) for 2-3 hours, until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

-

A white precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C to a constant weight.

Data Summary and Characterization

The following table summarizes expected yields and key analytical data for the intermediates and final product.

| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | Physical Form | Key Analytical Data (Expected) |

| 3-Ethoxy-2-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 85-95% | Pale yellow solid | ¹H NMR: δ ~10.3 (s, 1H, CHO), ~7.4-6.9 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

| Ethyl 7-Ethoxybenzofuran-2-carboxylate | C₁₃H₁₄O₄ | 234.25 | 70-80% | White to off-white solid | ¹H NMR: δ ~7.5 (s, 1H, Furan-H), ~7.3-6.9 (m, 3H, Ar-H), ~4.4 (q, 2H, Ester-OCH₂), ~4.2 (q, 2H, Ether-OCH₂), ~1.4 (t, 3H, Ester-CH₃), ~1.5 (t, 3H, Ether-CH₃) |

| This compound | C₁₁H₁₀O₄ | 206.19 | 90-98% | White solid | ¹H NMR (DMSO-d₆): δ ~13.4 (br s, 1H, COOH), ~7.6 (s, 1H, Furan-H), ~7.3-7.0 (m, 3H, Ar-H), ~4.2 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |

Conclusion

The synthetic route described provides a robust, high-yield, and reproducible method for the laboratory-scale preparation of this compound. The strategy relies on fundamental, well-understood reactions, beginning with a regioselective O-alkylation followed by a Darzens condensation and subsequent saponification. This guide offers the necessary detail for researchers to successfully implement this synthesis, enabling further exploration of this valuable chemical scaffold in drug discovery and materials science.

References

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Darzens reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

-

MDPI. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. ChemProc, 3(1), 99. [Link]

-

Chemistry Notes. (2022). Darzens Condensation: Mechanism and Applications. Retrieved from [Link]

-

Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Reaction conditions for the alkylation of 2,3-dihydroxybenzaldehyde... [Diagram]. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research (JOCPR). (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5), 210-220. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Versatility of 2,3-Dihydroxybenzaldehyde: Applications and Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4751. [Link]

-

MDPI. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molbank, 2006(3), M503. [Link]

-

PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Darzens Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. researchgate.net [researchgate.net]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 7-Ethoxybenzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a cornerstone in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological properties including antitumor, antimicrobial, anti-inflammatory, and antiviral activities[1]. The inherent versatility of the benzofuran ring system, coupled with the reactivity of appended functional groups, makes it a privileged scaffold in medicinal chemistry and drug discovery.

This technical guide focuses on a specific, yet important, member of this family: 7-Ethoxybenzofuran-2-carboxylic acid . The presence of the ethoxy group at the 7-position and the carboxylic acid at the 2-position imparts distinct physicochemical properties and offers multiple avenues for synthetic modification. This document serves as a comprehensive resource for researchers, providing in-depth information on its chemical properties, a detailed synthetic protocol, key reactive characteristics, and an overview of its potential applications in the development of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 206559-61-7 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |

| Molecular Weight | 206.20 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 198-200 °C | [2] |

| InChI | InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | [3] |

| SMILES | CCOC1=CC=CC2=C1OC(=C2)C(=O)O | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the readily available 7-hydroxycoumarin. The overall synthetic strategy involves the etherification of the phenolic hydroxyl group, followed by bromination at the 3-position of the coumarin ring, and culminating in a Perkin rearrangement to yield the target benzofuran-2-carboxylic acid.

Start [label="7-Hydroxycoumarin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Etherification"]; Intermediate1 [label="7-Ethoxycoumarin"]; Step2 [label="Step 2: Bromination"]; Intermediate2 [label="3-Bromo-7-ethoxycoumarin"]; Step3 [label="Step 3: Perkin Rearrangement"]; End [label="7-Ethoxybenzofuran-\n2-carboxylic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label=" C₂H₅Br, K₂CO₃,\n Acetone, Reflux"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label=" NBS, CHCl₃,\n DBP, Reflux"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label=" 1) NaOH, EtOH, Reflux\n 2) H⁺"]; Step3 -> End; }

Synthetic pathway for this compound.

Step 1: Synthesis of 7-Ethoxycoumarin

The initial step involves the Williamson ether synthesis to convert the phenolic hydroxyl group of 7-hydroxycoumarin into an ethoxy group. This reaction is typically carried out in the presence of a weak base and an alkyl halide.

Protocol:

-

To a solution of 7-hydroxycoumarin (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).

-

Heat the mixture to reflux for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature and add ethyl bromide (1.5 equivalents) dropwise.

-

Heat the resulting mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-ethoxycoumarin[5].

Causality: The use of a polar aprotic solvent like acetone facilitates the dissolution of the reactants, while the base (potassium carbonate) deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes an Sₙ2 reaction with ethyl bromide to form the desired ether. Refluxing ensures a sufficient reaction rate.

Step 2: Synthesis of 3-Bromo-7-ethoxycoumarin

The second step involves the electrophilic bromination of the 7-ethoxycoumarin at the C3 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation, often initiated by a radical initiator.

Protocol:

-

Dissolve 7-ethoxycoumarin (1 equivalent) in chloroform in a round-bottom flask.

-

Add N-Bromosuccinimide (1.5 equivalents) and a catalytic amount of dibenzoyl peroxide (DBP).

-

Reflux the mixture for approximately 5 hours, monitoring the reaction by TLC.

-

After completion, concentrate the reaction mixture under vacuum.

-

Treat the residue with warm water to dissolve the succinimide byproduct.

-

Filter the solid product, wash with water, and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to obtain pure 3-bromo-7-ethoxycoumarin[6].

Causality: Dibenzoyl peroxide acts as a radical initiator, promoting the formation of a bromine radical from NBS. This radical then participates in an electrophilic substitution reaction at the electron-rich C3 position of the coumarin ring. Chloroform is a suitable solvent that is relatively inert under these conditions.

Step 3: Perkin Rearrangement to this compound

The final step is the Perkin rearrangement, a classic reaction for the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids. This reaction proceeds via a base-catalyzed ring-opening and subsequent intramolecular cyclization.

Protocol:

-

Dissolve 3-bromo-7-ethoxycoumarin (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide in ethanol.

-

Reflux the reaction mixture for approximately 3 hours[7]. A microwave-assisted protocol at 300-400W for 5 minutes can significantly reduce the reaction time[7].

-

After cooling, acidify the reaction mixture to a pH of approximately 1 with concentrated hydrochloric acid.

-

The resulting precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

Causality: The hydroxide base attacks the carbonyl carbon of the lactone, leading to ring opening. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl bromide, displacing the bromide and forming the furan ring. The final acidification step protonates the carboxylate to yield the desired carboxylic acid[7][8].

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran ring system, the ethoxy group, and the carboxylic acid proton. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with coupling patterns indicative of their substitution on the benzene ring. The ethoxy group will exhibit a characteristic triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene protons (around δ 4.1 ppm). The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield, typically above δ 10 ppm[9].

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-180 ppm[10]. The aromatic and furan ring carbons will appear between δ 110 and 160 ppm. The methylene and methyl carbons of the ethoxy group will be found in the upfield region, at approximately δ 60-70 ppm and δ 15 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid and the benzofuran core. A very broad O-H stretching band from the carboxylic acid dimer is expected in the region of 3300-2500 cm⁻¹[11][12]. A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹[12]. Additionally, C-O stretching bands for the carboxylic acid and the ether linkage will be observed in the 1320-1210 cm⁻¹ region[11]. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 206. The fragmentation pattern would likely involve the loss of the ethoxy group, the carboxylic acid group, or fragments thereof.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functionality and the benzofuran ring system.

Start [label="7-Ethoxybenzofuran-\n2-carboxylic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylic_Acid_Reactions [label="Carboxylic Acid Reactions"]; Benzofuran_Ring_Reactions [label="Benzofuran Ring Reactions"]; Esterification [label="Esterification"]; Amide_Coupling [label="Amide Coupling"]; Electrophilic_Substitution [label="Electrophilic Substitution"];

Start -> Carboxylic_Acid_Reactions [dir=none]; Start -> Benzofuran_Ring_Reactions [dir=none]; Carboxylic_Acid_Reactions -> Esterification [label=" R'OH, H⁺"]; Carboxylic_Acid_Reactions -> Amide_Coupling [label=" R'R''NH, Coupling Agent"]; Benzofuran_Ring_Reactions -> Electrophilic_Substitution [label=" Electrophile"]; }

Key reaction pathways of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle for derivatization.

-

Esterification: this compound can be readily converted to its corresponding esters via Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Amide Bond Formation: The synthesis of amides from this compound is a key transformation for generating libraries of compounds for biological screening. This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents for this transformation include:

-

Carbodiimides: such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

-

Phosphonium salts: such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Uronium salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

-

Reactions of the Benzofuran Ring

The benzofuran ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The furan ring is generally more reactive towards electrophiles than the benzene ring. Common electrophilic substitution reactions include:

-

Halogenation: Introduction of halogen atoms onto the benzofuran ring.

-

Nitration: Introduction of a nitro group.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

The carboxylic acid group at the 2-position is deactivating, which may influence the regioselectivity of these reactions.

Potential Applications in Drug Development

The benzofuran-2-carboxylic acid scaffold has emerged as a promising framework for the development of novel therapeutic agents. Recent studies have highlighted its potential in cancer immunotherapy and as an inhibitor of key enzymes.

-

Lymphoid Tyrosine Phosphatase (LYP) Inhibition: Derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator of T-cell activation. Inhibition of LYP can enhance the immune response against tumors, making these compounds promising candidates for cancer immunotherapy[13]. Studies have shown that these inhibitors can suppress tumor growth in preclinical models by boosting antitumor immunity[13].

-

Carbonic Anhydrase Inhibition: Certain benzofuran-based carboxylic acid derivatives have demonstrated inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX[14]. This isoform is involved in the regulation of pH in the tumor microenvironment and is a target for anticancer drug development. Selective inhibition of hCA IX can disrupt tumor cell growth and survival.

-

Antimicrobial and Anti-inflammatory Activity: The broader class of benzofuran derivatives has been extensively studied for its antimicrobial and anti-inflammatory properties[1][15]. The structural features of this compound make it a valuable starting point for the synthesis of new analogs with potential therapeutic applications in these areas.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: This compound is classified as an irritant[2]. It may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a respirator may be necessary[16][17][18][19][20].

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling[16][17][18][19][20].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[17].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is advisable to consult the Safety Data Sheet (SDS) for specific disposal instructions[16][19][20].

Conclusion

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive scaffold for medicinal chemists. The demonstrated biological activities of related benzofuran-2-carboxylic acid derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of further exploration of this compound and its analogs. This guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in their endeavors to develop novel and effective therapeutic agents.

References

-

Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin. MDPI. (n.d.). [Link]

-

A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. HETEROCYCLES, Vol. 65, No. 12, 2005. (2005). [Link]

-

(PDF) 3-(3-Bromophenyl)-7-acetoxycoumarin. ResearchGate. (2022, December 2). [Link]

-

Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

-

This compound (C11H10O4). PubChemLite. (n.d.). [Link]

-

Perkin rearrangement. Wikipedia. (n.d.). [Link]

-

7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7. (n.d.). [Link]

-

3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021, November 29). [Link]

-

IR: carboxylic acids. (n.d.). [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. [Link]

-

Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. PubChem. (n.d.). [Link]

-

(PDF) Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. (2025, August 6). [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024, September 30). [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. (2023, September 20). [Link]

-

Spectra Problem #7 Solution. (n.d.). [Link]

-

7-Methoxybenzofuran-2-carboxylic acid, ethyl ester. NIST WebBook. (n.d.). [Link]

-

13C NMR Chemical Shifts. Oregon State University. (n.d.). [Link]

-

7-Hydroxybenzofuran-2-carboxylic acid | C9H6O4 | CID 14468443. PubChem. (n.d.). [Link]

-

Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. (2023, October 5). PubMed. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025, January 19). [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. (2025, August 10). [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. (n.d.). [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. (2019, August 27). [Link]

-

Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. (2020, March 18). PubMed. [Link]

-

Benzofuran-2-carboxylic acid. NIST WebBook. (n.d.). [Link]

-

Solved The 1H NMR spectra of two carboxylic acids. Chegg.com. (2014, July 21). [Link]

-

Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. ResearchGate. (2025, August 6). [Link]

-

Organic & Biomolecular Chemistry. Shoichet Lab - University of Toronto. (2016, August 3). [Link]

-

(PDF) Reaction of 3-Acetylcoumarin: From Methods to Mechanism. ResearchGate. (2022, December 5). [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]

- 5. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. download.basf.com [download.basf.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 7-Ethoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 7-Ethoxybenzofuran-2-carboxylic acid (CAS No. 206559-61-7), a key heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. The document details its fundamental physicochemical characteristics, including melting point, solubility, and predicted acidity (pKa), alongside an analysis of its spectral properties. Where experimental data for the target molecule is not publicly available, this guide presents established, authoritative methodologies for their determination, drawing parallels with closely related benzofuran analogs. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its application in drug development pipelines.

Introduction: The Significance of Benzofuran Carboxylic Acids in Drug Discovery

Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety at the 2-position of the benzofuran ring introduces a critical functional group that can engage in key hydrogen bonding interactions with biological targets and significantly influences the molecule's pharmacokinetic profile. The 7-ethoxy substitution further modulates the lipophilicity and metabolic stability of the parent molecule. A thorough understanding of the physical properties of this compound is therefore paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics and for designing effective drug candidates.

Core Physicochemical Properties

A compound's fundamental physical properties dictate its behavior in both biological and formulation contexts. This section outlines the known and predicted properties of this compound.

Molecular Structure and Identity

Melting Point: A Key Indicator of Purity and Stability

The melting point is a critical parameter for assessing the purity and solid-state stability of a compound. For this compound, a consistent melting point range has been reported by multiple suppliers.

| Property | Value | Source(s) |

| Melting Point | 198-200 °C | [6] |

Experimental Protocol for Melting Point Determination:

The determination of a sharp melting point range is indicative of a high degree of purity. The following is a standardized protocol for accurate melting point determination.

-

Sample Preparation: The sample should be a fine, dry powder. If necessary, gently grind the crystalline sample to ensure homogeneity.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Heat the sample at a steady rate of 1-2 °C per minute. A slower heating rate in the vicinity of the expected melting point ensures greater accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for accurate melting point determination.

Solubility Profile: A Critical Determinant of Bioavailability

Predicted Lipophilicity:

A calculated XLogP3 value of 2.5 suggests that this compound has moderate lipophilicity.[8]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the compound from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa): Understanding Ionization at Physiological pH

The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. The ionization state significantly impacts a drug's solubility, permeability, and interaction with biological targets. The experimental pKa of this compound has not been reported. However, the pKa of the parent benzofuran-2-carboxylic acid is reported to be approximately 3.12.[7] The ethoxy group at the 7-position is expected to have a minor electronic effect on the acidity of the carboxylic acid.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Diagram of the Relationship between Physicochemical Properties and ADME:

Caption: Interplay of key physical properties and ADME.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been reported.

Predicted Mass Spectrometry Data:

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 207.06518 |

| [M+Na]⁺ | 229.04712 |

| [M-H]⁻ | 205.05062 |

Data sourced from PubChemLite.[8]

Experimental Mass Spectrum:

A GC-MS spectrum is available for 7-Ethoxybenzo[b]furan-2-carboxylic acid on SpectraBase.[9] The fragmentation pattern would be expected to show a prominent molecular ion peak (m/z = 206) and characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅, m/z = 161) and the carboxylic acid group (-COOH, m/z = 161), followed by the loss of carbon monoxide (-CO, m/z = 133).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands |

| C-H (Aliphatic) | 3000-2850 | Sharp, medium intensity bands |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption |

| C=C (Aromatic) | 1600-1450 | Medium to strong absorptions |

| C-O (Ether and Acid) | 1320-1000 | Strong absorptions |

Based on general IR correlation tables.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Aromatic-H | 6.8 - 7.8 | Multiplet |

| -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet |

| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |

Expected ¹³C NMR Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| -C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic/Benzofuran Carbons | 100 - 160 |

| -O-CH₂-CH₃ | 60 - 70 |

| -O-CH₂-CH₃ | 14 - 16 |

Predictions are based on typical chemical shift ranges for these functional groups.[11][12]

Synthesis and Crystallinity

Representative Synthetic Route

Diagram of a Plausible Synthetic Pathway:

Caption: Proposed microwave-assisted synthesis.

Crystallinity and Polymorphism

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, dissolution rate, and stability. There is currently no publicly available information on the crystal structure or potential polymorphs of this compound. X-ray diffraction (XRD) would be the definitive technique to characterize its solid-state structure.

Conclusion and Future Directions

This technical guide has consolidated the available physical property data for this compound and outlined standard methodologies for the experimental determination of key parameters that are currently unreported. The provided information on its melting point, predicted solubility and pKa, and spectral characteristics serves as a foundational resource for researchers in drug discovery and development.

To further advance the understanding and application of this compound, future work should focus on the experimental determination of its aqueous solubility across a range of physiologically relevant pH values, its definitive pKa, and a comprehensive characterization of its solid-state properties, including any polymorphic forms. Such data will be invaluable for building robust structure-activity relationships (SAR) and for the rational design of novel therapeutics based on the benzofuran-2-carboxylic acid scaffold.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H10O4). Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Ethoxybenzo[b]furan-2-carboxylic acid. Retrieved from [Link]

-

BioCrick. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

Molecule.cz. (n.d.). 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

The LibreTexts libraries. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

NIST. (n.d.). 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- Kłys, A., et al. (2010).

- Gouveia, F. L., et al. (2015). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 20(11), 20087-20098.

- Kowalewska, M., et al. (2014).

- Sanchez-Moreno, C., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 698.

-

PubChem. (n.d.). 7-Hydroxybenzofuran-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-, ethyl ester. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

MPG.PuRe. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Retrieved from [Link]

-

PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Retrieved from [Link]

- Google Patents. (n.d.). Method for the synthesis of 4-benzofuran-carboxylic acid.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C11H10O4, 5 grams. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]

- 8. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to the Benzofuran-2-Carboxylic Acid Scaffold

An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-Ethoxybenzofuran-2-carboxylic Acid

This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound. While direct research on this specific molecule is limited, this document synthesizes findings from the broader class of benzofuran-2-carboxylic acid derivatives to infer its likely biological activities and molecular targets. This analysis is intended for researchers, scientists, and drug development professionals.

The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4][5] The carboxylic acid moiety at the 2-position is a key structural feature, often involved in critical binding interactions with biological targets, such as forming salt bridges or hydrogen bonds.[6]

While this compound is a specific analogue within this class, its mechanism of action has not been explicitly detailed in the current scientific literature. Therefore, this guide will explore the established mechanisms of action of closely related benzofuran-2-carboxylic acid derivatives to build a scientifically grounded hypothesis for the potential activities of the title compound.

Postulated Mechanisms of Action for this compound

Based on the activities of structurally similar compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

Kinase Inhibition: Targeting the Pim Kinase Family

Several novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[6] The Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.

Causality of Inhibition: The carboxylic acid group of these benzofuran derivatives is critical for their inhibitory activity, forming key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the Pim-1 kinase.[6] The ethoxy group at the 7-position of this compound could further influence binding affinity and selectivity through hydrophobic or steric interactions.

Figure 1: Postulated inhibition of the Pim kinase signaling pathway by this compound.

Carbonic Anhydrase Inhibition and Anti-proliferative Effects

Certain benzofuran-based carboxylic acids have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[7][8] hCA IX is a transmembrane enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.

Mechanism of Action: These derivatives act as inhibitors of hCA IX, leading to a disruption of pH regulation in cancer cells. This can result in cell cycle arrest and apoptosis.[7][8] The antiproliferative action of some of these compounds has been demonstrated in breast cancer cell lines.[5][7][8]

Figure 2: Hypothesized inhibition of carbonic anhydrase IX (hCA IX) by this compound.

Modulation of NF-κB Signaling Pathway

A significant body of research has focused on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers.

Inhibitory Action: These compounds have been shown to inhibit the transcriptional activity of NF-κB, which can lead to potent cytotoxic effects in various human cancer cell lines.[9] The specific interactions leading to NF-κB inhibition are still under investigation but likely involve interference with key components of the signaling cascade.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition for Cancer Immunotherapy

Recent studies have identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel inhibitors of Lymphoid Tyrosine Phosphatase (LYP).[10] LYP, also known as PTPN22, is a key negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.

Therapeutic Rationale: By inhibiting LYP, these compounds can boost the body's own immune system to fight cancer. This mechanism is particularly promising for combination therapies with immune checkpoint inhibitors like PD-1/PD-L1 blockade.[10]

Experimental Protocols to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required.

Kinase Inhibition Assays

Objective: To assess the inhibitory activity of this compound against a panel of kinases, with a focus on the Pim kinase family.

Methodology:

-

Primary Screening: Utilize a broad-spectrum kinase panel (e.g., a 442-kinase panel as previously reported for a similar compound[6]) to identify potential kinase targets.

-

Dose-Response Assays: For any identified hits, perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration) value.

-

Enzyme Kinetics: Conduct kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

X-ray Crystallography: Co-crystallize the compound with the target kinase to elucidate the precise binding mode and key molecular interactions.[6]

Carbonic Anhydrase Inhibition Assay

Objective: To evaluate the inhibitory potential of the compound against various human carbonic anhydrase isoforms.

Methodology:

-

Stopped-Flow CO2 Hydration Assay: This is the gold standard method for measuring CA activity. The assay measures the inhibition of the CA-catalyzed hydration of CO2.

-

Isoform Selectivity: Test the compound against a panel of hCA isoforms (e.g., hCA I, II, IX, and XII) to determine its selectivity profile.[7][8]

Cellular Assays for Anti-proliferative and Pro-apoptotic Activity

Objective: To determine the effect of the compound on cancer cell viability, proliferation, and apoptosis.

Methodology:

-

Cell Viability Assays (e.g., MTT or SRB assay): Treat various cancer cell lines with increasing concentrations of the compound to determine the GI50 (growth inhibition 50) or IC50 values.[9]

-

Cell Cycle Analysis (Flow Cytometry): Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound to identify any cell cycle arrest.[5]

-

Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the percentage of apoptotic and necrotic cells following compound treatment.

NF-κB Reporter Assay

Objective: To measure the effect of the compound on NF-κB transcriptional activity.

Methodology:

-

Cell Line Transfection: Utilize a cell line (e.g., RAW 264.7 macrophages) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

-

Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide - LPS) in the presence and absence of the test compound.[9]

-

Reporter Gene Measurement: Measure the reporter gene expression to quantify the inhibition of NF-κB activity.

Quantitative Data Summary

While specific data for this compound is not available, the following table summarizes the reported activities for related benzofuran-2-carboxylic acid derivatives to provide a reference for expected potency.

| Derivative Class | Target | Key In Vitro Activity | Reference |

| Novel Benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent inhibition | [6] |

| Benzofuran-containing carboxylic acids | hCA IX | KIs = 0.56 - 0.91 µM | [7][8] |

| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB | Potent anticancer and NF-κB inhibitory activity | [9] |

| Benzofuran-2-carboxylic acid derivatives | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 0.93 µM and 1.34 µM for lead compounds | [10] |

Conclusion

The benzofuran-2-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. Although the precise mechanism of action for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its potential biological targets. Based on the available evidence, this compound warrants further investigation as a potential inhibitor of Pim kinases, carbonic anhydrases, the NF-κB signaling pathway, or as a modulator of the immune response through LYP inhibition. The experimental workflows detailed in this guide provide a clear roadmap for future research to uncover its specific molecular mechanisms and therapeutic potential.

References

-

Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. [Link]

-

Abdelrahman, M. H., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Omega, 5(12), 6595-6605. [Link]

-

Wroblewska, A., et al. (2015). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 20(3), 4737-4753. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(52), 30269-30294. [Link]

-

Kim, H. P., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-9. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11096-11120. [Link]

-

Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 261, 115813. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 7-Ethoxybenzofuran-2-carboxylic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Promising Benzofuran Scaffold

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 7-Ethoxybenzofuran-2-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for the broader class of benzofuran-2-carboxylic acid derivatives. By examining the structure-activity relationships of closely related analogs, we can infer the probable therapeutic potential of the 7-ethoxy derivative. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential anti-inflammatory, anticancer, and antimicrobial properties of this chemical entity. Detailed experimental protocols and mechanistic pathways are provided to facilitate further investigation into this promising scaffold.

Introduction: The Benzofuran-2-Carboxylic Acid Core

The benzofuran nucleus is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities. The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The 2-carboxylic acid moiety provides a key functional group for forming hydrogen bonds and salt bridges, often crucial for receptor binding and enzymatic inhibition.

Substitutions on the benzofuran ring system can significantly modulate the biological and physicochemical properties of the resulting derivatives. The focus of this guide, this compound, features an ethoxy group at the 7-position. This substitution is expected to influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and cellular uptake.

While specific data for the 7-ethoxy derivative is not extensively available, the broader family of benzofuran-2-carboxylic acids has demonstrated significant potential in several therapeutic areas.[1][2] This guide will, therefore, extrapolate from the known activities of its close chemical relatives to build a predictive framework for the biological potential of this compound.

Potential Anti-Inflammatory Activity: Targeting Key Signaling Pathways

Inflammation is a complex biological response implicated in a multitude of diseases. Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[3][4] The primary mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Mechanistic Insight: Inhibition of NF-κB and MAPK Signaling

The NF-κB and MAPK signaling cascades are central regulators of pro-inflammatory gene expression. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]

Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[3] This inhibition prevents the translocation of NF-κB into the nucleus and downregulates the MAPK cascade, ultimately suppressing the expression of pro-inflammatory genes.

Diagram: Proposed Anti-Inflammatory Mechanism

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

To evaluate the anti-inflammatory potential of this compound, a nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard and reliable method.

Objective: To determine the inhibitory effect of the test compound on NO production in activated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Anticancer Potential: A Multi-faceted Approach

The benzofuran scaffold is a recurring motif in a variety of natural and synthetic compounds with demonstrated anticancer activity.[2][5] Derivatives of benzofuran-2-carboxylic acid have shown cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[6]

Mechanistic Insight: From Cytotoxicity to Targeted Inhibition

The anticancer mechanisms of benzofuran derivatives are diverse and can include:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. This can be evaluated by assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.

-

Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).

-

Inhibition of Key Signaling Pathways: Similar to their anti-inflammatory effects, benzofuran derivatives can also target pro-survival signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.[6]

-

Enzyme Inhibition: Specific enzymes that are crucial for cancer cell growth and survival can be targeted. For instance, some benzofuran derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in tumor acidosis and metastasis.

Diagram: Experimental Workflow for Anticancer Evaluation

Caption: A logical workflow for assessing anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Table 1: Representative Cytotoxic Activities of Benzofuran-2-Carboxamide Derivatives

| Compound | HCT15 (Colon) IC₅₀ (µM) | NUGC-3 (Gastric) IC₅₀ (µM) | NCI-H23 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |

| Derivative A | 5.2 | 4.8 | 6.1 | 7.3 |

| Derivative B | 3.1 | 2.9 | 4.5 | 5.8 |

| Doxorubicin | 0.8 | 0.6 | 1.2 | 1.5 |

| Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar compounds.[6] |

Antimicrobial Potential: A Broad Spectrum of Activity?

Benzofuran derivatives have also been explored for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[1][7][8][9] The introduction of different substituents on the benzofuran ring can influence the spectrum and potency of antimicrobial action.

Mechanistic Insight: Disruption of Microbial Integrity

The precise mechanisms of antimicrobial action for benzofuran-2-carboxylic acids are not fully elucidated but are thought to involve:

-

Membrane Disruption: The lipophilic nature of the benzofuran scaffold may allow it to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: The carboxylic acid moiety and other functional groups could interact with and inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against a panel of pathogenic microorganisms.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on its parent scaffold and related derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The ethoxy substitution at the 7-position may confer advantageous pharmacokinetic properties.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to confirm and quantify its predicted anti-inflammatory, anticancer, and antimicrobial activities. Mechanistic studies will be crucial to elucidate its specific molecular targets and pathways of action. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations. The versatility of the benzofuran-2-carboxylic acid scaffold, coupled with the potential for favorable modifications at the 7-position, makes this compound a compelling candidate for further exploration in the quest for novel therapeutics.

References

- Kossakowski J, et al. Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Acta Pol Pharm. 2011;68(4):519-24.

-

Dawood KM, et al. Anticancer therapeutic potential of benzofuran scaffolds. RSC Adv. 2023;13(18):11096-11120. [Link]

-

PubChemLite. This compound (C11H10O4). [Link]

-

CP Lab Safety. This compound, 97% Purity, C11H10O4, 5 grams. [Link]

- Google Patents. Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.

-

Choi Y, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorg Med Chem Lett. 2015;25(12):2545-9. [Link]

- Google Patents. Process for the preparation of carboxylic acids starting from olefines or vicinal dihydroxy compounds.

-

Chen Y, et al. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Int J Mol Sci. 2023;24(4):3575. [Link]

- Google Patents.

- Google Patents. Alkoxy benzofuran carboxylic acids and salts and esters thereof as hypolipidemic agents.

-

ResearchGate. Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. [Link]

-

Liu Y, et al. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Eur J Med Chem. 2023;258:115599. [Link]

-

Dawood KM, et al. Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2023;13:11096-11120. [Link]

-

European Patent Office. Medium chain peroxycarboxylic acid compositions. [Link]

-

ResearchGate. Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. [Link]

-

Al-Ostoot FH, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. 2023;28(12):4879. [Link]

-

Kossakowski J, et al. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules. 2010;15(7):4737-49. [Link]

-

Kossakowski J, et al. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules. 2010;15(7):4737-4749. [Link]

-

PubChem. Benzofuran-2-carboxylic acid. [Link]

-

Khan A, et al. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Antioxidants (Basel). 2022;11(2):393. [Link]

-

Gao A, et al. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorg Med Chem. 2024;112:118022. [Link]

-

Parsons JB, et al. Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram-negative and positive pathogens. bioRxiv. 2024. [Link]

-

PubChem. 7-Hydroxybenzofuran-2-carboxylic acid. [Link]

Sources

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]

An In-depth Technical Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid Derivatives